Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
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Overview
Description
Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The compound may also interact with other molecular pathways, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial properties.
Uniqueness
Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific triazolopyridine structure, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer research .
Properties
Molecular Formula |
C9H14N4O2 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h6H,2-5H2,1H3,(H2,10,12) |
InChI Key |
MTEVEIFPKPKYHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=NC(=NN2C1)N |
Origin of Product |
United States |
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